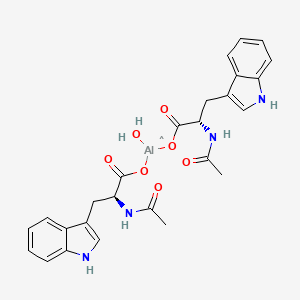
2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a combination of biphenyl and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Triazole Ring:
Formation of the Propenone Group: The final step involves the formation of the propenone group through an aldol condensation reaction between an aldehyde and a ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone group to an alcohol or alkane.
Substitution: The biphenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Epoxides, carboxylic acids, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted biphenyl or triazole derivatives.
Scientific Research Applications
2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- involves interactions with specific molecular targets, such as enzymes or receptors. The biphenyl and triazole moieties can bind to active sites or allosteric sites, modulating the activity of the target protein. The propenone group can participate in covalent bonding with nucleophilic residues, leading to irreversible inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-: Lacks the biphenyl moiety, resulting in different chemical and biological properties.
2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)-: Contains a methoxy group, which can influence its reactivity and interactions with biological targets.
2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-: The presence of a chlorine atom can enhance its electrophilicity and potential as a reactive intermediate.
Uniqueness
2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- is unique due to the combination of biphenyl and triazole moieties, which confer distinct chemical and biological properties. The biphenyl group provides rigidity and hydrophobicity, while the triazole ring offers versatility in binding interactions and reactivity.
Properties
CAS No. |
104940-86-5 |
|---|---|
Molecular Formula |
C17H13N3O |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-(4-phenylphenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H13N3O/c1-13(20-12-18-11-19-20)17(21)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H2 |
InChI Key |
SJLUISIQUMIWGM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
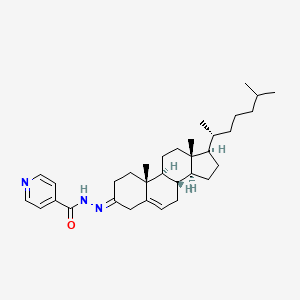
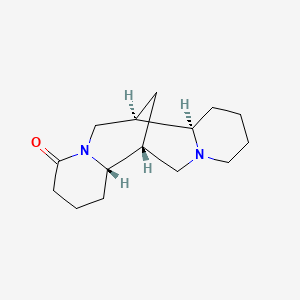
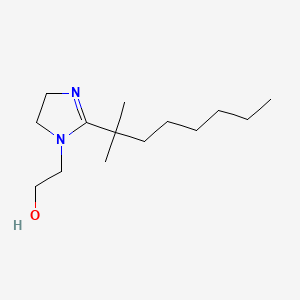
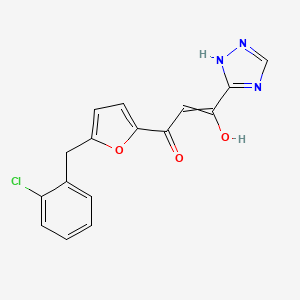
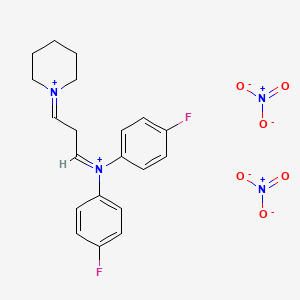
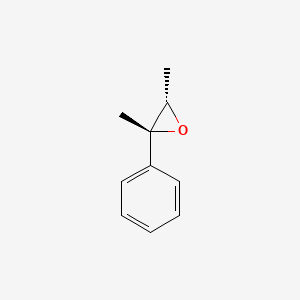
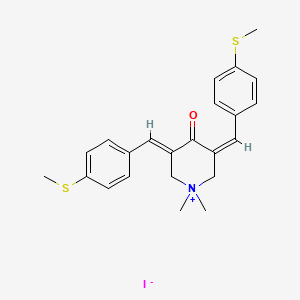
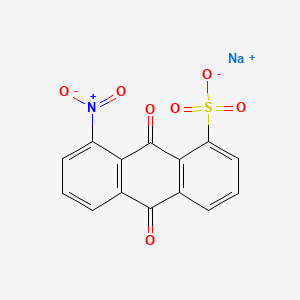
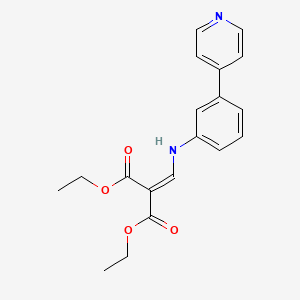
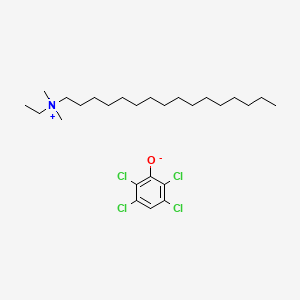
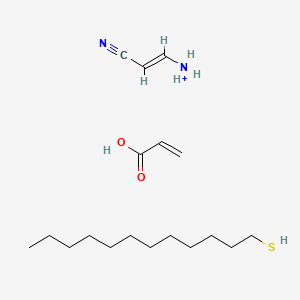
![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)
